molecular formula C8H17NO B6244543 rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis CAS No. 2408937-44-8

rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis

Cat. No. B6244543
CAS RN: 2408937-44-8
M. Wt: 143.2
InChI Key:
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Description

“rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis” is likely a chiral compound, as indicated by the (2R,3R) notation. This means it has a specific 3-dimensional structure that cannot be superimposed on its mirror image . The “rac-” prefix indicates that it is a racemic mixture, which is a 50:50 mixture of two enantiomers .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions like epoxidation of alkenes and E2 reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of “rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis”. In biological systems, chiral compounds can have different effects depending on the enantiomer .

Future Directions

The future directions for “rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis” would depend on its specific applications. Chiral compounds are of great interest in fields like pharmaceuticals, where different enantiomers can have different biological effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a chiral center and the introduction of a tert-butyl group.", "Starting Materials": [ "2-pyrrolidinone", "tert-butylmagnesium chloride", "2-bromo-3-methylbutane", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Formation of chiral center", "2-pyrrolidinone is reacted with tert-butylmagnesium chloride to form a Grignard reagent.", "The Grignard reagent is then reacted with 2-bromo-3-methylbutane to form a tertiary alcohol with a chiral center.", "Step 2: Introduction of tert-butyl group", "The tertiary alcohol is then reduced using sodium borohydride to form the corresponding tertiary alcohol with a hydroxyl group.", "The hydroxyl group is then protected using acetic acid to form the corresponding acetate ester.", "Step 3: Formation of cis isomer", "The acetate ester is then reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with hydrochloric acid and sodium chloride to form the cis isomer of rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol." ] }

CAS RN

2408937-44-8

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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